1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
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Overview
Description
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione is a chemical compound with the molecular formula C14H8N2O5. It is a derivative of anthraquinone, a class of compounds known for their wide range of applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and nitro functional groups attached to the anthracene-9,10-dione core.
Preparation Methods
The synthesis of 1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of 1-aminoanthraquinone followed by selective reduction and hydroxylation. Industrial production methods often employ catalytic processes to enhance yield and purity. The reaction conditions usually involve controlled temperatures and the use of solvents like sulfuric acid or acetic acid to facilitate the reactions .
Chemical Reactions Analysis
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.
Scientific Research Applications
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Amino-4-hydroxyanthraquinone: Similar in structure but lacks the nitro group, leading to different chemical properties and applications.
1-Hydroxy-5-nitroanthraquinone: Contains a hydroxy and nitro group but lacks the amino group, affecting its reactivity and uses.
1-Amino-4-nitroanthraquinone: Similar but lacks the hydroxy group, which influences its solubility and interaction with other molecules. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
1-amino-5-hydroxy-4-nitroanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c15-7-4-5-8(16(20)21)12-11(7)13(18)6-2-1-3-9(17)10(6)14(12)19/h1-5,17H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRKSWGUFGWUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60756551 |
Source
|
Record name | 1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60756551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90575-24-9 |
Source
|
Record name | 1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60756551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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